molecular formula C22H26N2O B14189699 1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide CAS No. 912338-21-7

1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide

Cat. No.: B14189699
CAS No.: 912338-21-7
M. Wt: 334.5 g/mol
InChI Key: QESJWXVRJJMRAU-UHFFFAOYSA-N
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Description

1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide typically involves the following steps:

    Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.

    Introduction of Substituents: The benzyl, but-3-en-1-yl, and 2-phenylethyl groups can be introduced through nucleophilic substitution reactions or via the use of protecting groups followed by deprotection.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a reactive intermediate in organic synthesis, it can be used to construct more complex molecules.

    Biology: Its reactivity may be exploited in the development of bioactive compounds or as a tool in biochemical studies.

    Industry: Use in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide involves its interaction with molecular targets through its reactive aziridine ring. The strained ring structure makes it highly reactive, allowing it to form covalent bonds with nucleophiles such as proteins, DNA, or other biomolecules. This reactivity can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

    Aziridine-2-carboxamide: A simpler analog with similar reactivity but lacking the additional substituents.

    N-Benzylaziridine: Another analog with a benzyl group but different substituents.

    N-Phenylethylaziridine: Contains the phenylethyl group but differs in other substituents.

Uniqueness

1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties

Properties

CAS No.

912338-21-7

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

1-benzyl-N-but-3-enyl-N-(2-phenylethyl)aziridine-2-carboxamide

InChI

InChI=1S/C22H26N2O/c1-2-3-15-23(16-14-19-10-6-4-7-11-19)22(25)21-18-24(21)17-20-12-8-5-9-13-20/h2,4-13,21H,1,3,14-18H2

InChI Key

QESJWXVRJJMRAU-UHFFFAOYSA-N

Canonical SMILES

C=CCCN(CCC1=CC=CC=C1)C(=O)C2CN2CC3=CC=CC=C3

Origin of Product

United States

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